2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol
Description
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is a synthetic organic compound characterized by the presence of chlorinated aromatic rings and a sulfonyl group
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O3S/c1-16(20,12-3-6-13(17)7-4-12)10-23(21,22)9-11-2-5-14(18)8-15(11)19/h2-8,20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYETFAVWSTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-dichlorobenzyl chloride.
Formation of Sulfonyl Chloride: The 4-chlorobenzene is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The 4-chlorobenzenesulfonyl chloride reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Addition of Propanol: The final step involves the addition of 2-propanol to the sulfonyl intermediate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl (-SO₂-) group attached to the benzyl moiety is a strong electron-withdrawing group, making the adjacent methylene carbon susceptible to nucleophilic attack. Key reactions include:
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Mechanism : The sulfonyl group stabilizes the transition state during nucleophilic displacement.
-
Example : Reaction with ethylamine yields 1-[(2,4-dichlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-N-ethyl-2-propanolamine .
Oxidation Reactions
The secondary alcohol (-OH) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product(s) Formed | References |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 50–60°C | 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]propan-2-one | |
| CrO₃ | Acetone, RT to 40°C | Same ketone product |
-
Application : The ketone derivative is a precursor for further functionalization (e.g., hydrazone formation).
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form an alkene:
| Base | Conditions | Product(s) Formed | References |
|---|---|---|---|
| NaOH | Ethanol/water (1:1), reflux | 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(4-chlorophenyl)propene | |
| KOH | DMSO, 80°C | Same alkene product |
-
Mechanism : Deprotonation of the β-hydrogen adjacent to the sulfonyl group leads to elimination of water .
Stability Under Environmental Conditions
The compound’s persistence in aqueous systems is influenced by pH and temperature:
| Condition | Degradation Pathway | Half-Life (Estimated) | References |
|---|---|---|---|
| pH < 3 | Hydrolysis of sulfonyl group | ~48 hours (25°C) | |
| pH > 10 | Base-catalyzed elimination | ~12 hours (60°C) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol exhibit notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of chlorine atoms in these compounds often correlates with improved efficacy due to increased lipophilicity and interaction with bacterial cell membranes .
Cytotoxic Properties
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that related Mannich bases possess significant cytotoxicity, with some compounds exhibiting IC50 values lower than 2 μg/mL against human breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship suggests that modifications to the phenyl rings can enhance cytotoxicity .
Herbicidal Activity
The compound's structural characteristics allow it to be effective in agrochemical formulations. Similar compounds have been identified as having herbicidal properties, making them suitable for use in crop protection. The sulfonyl group is particularly important for enhancing herbicidal activity, which can be utilized in developing new herbicides that target specific weeds while minimizing harm to crops .
Pesticide Formulations
In addition to herbicides, the compound can be integrated into broader pesticide formulations. Its effectiveness as an active ingredient can be enhanced when combined with other agrochemically active substances, leading to synergistic effects that improve pest control efficacy .
Synthesis of Chloro-Containing Compounds
The synthesis of this compound typically involves multi-step reactions that include the introduction of sulfonamide groups and chlorinated phenyl rings. Recent advancements in synthetic methodologies have streamlined the production of such compounds, allowing for more efficient pathways that yield high-purity products suitable for research and application .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of chlorinated compounds, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli. This highlights the potential for developing new antibiotics based on its structure .
Case Study 2: Cancer Treatment Potential
Research on Mannich bases derived from similar structures showed that modifications could lead to compounds with significantly higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil. This suggests that further exploration of this compound could yield promising candidates for cancer treatment .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)sulfonyl]-2-propanol
- 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)sulfonyl]-2-propanol
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is unique due to the specific positioning of the chlorine atoms on the benzyl and phenyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effectiveness.
Biological Activity
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol (CAS Number: 338412-42-3) is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by data from various studies.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the chlorophenyl and dichlorobenzyl groups can effectively inhibit bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 μg/mL |
| Compound B | Bacillus subtilis | 16 μg/mL |
| Compound C | Escherichia coli | 64 μg/mL |
These findings suggest that modifications in the sulfonyl and chlorophenyl moieties can enhance antibacterial potency .
Antifungal Activity
In vitro studies have demonstrated that this compound exhibits antifungal properties against various strains, including Candida albicans. The compound's effectiveness was compared to standard antifungals like fluconazole.
| Fungal Strain | MIC (μg/mL) | Comparison to Fluconazole |
|---|---|---|
| Candida albicans | 8 μg/mL | Higher efficacy |
| Aspergillus niger | 16 μg/mL | Comparable efficacy |
The results indicate significant potential for this compound in treating fungal infections, particularly in azole-resistant strains .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Urease | 90% |
This level of inhibition suggests that the compound could be developed further as a therapeutic agent in conditions where these enzymes play a critical role .
Case Studies
- Antibacterial Efficacy : A study involving the compound's derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The most potent derivative achieved an MIC of 4 μg/mL.
- Antifungal Application : In a mouse model infected with Candida albicans, administration of the compound led to a significant reduction in fungal load compared to untreated controls. The survival rate increased by over 50% when treated with the compound at a dose of 50 mg/kg .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of a chlorinated benzyl intermediate and subsequent propanol derivatization. Key steps include:
- Sulfonyl group introduction : Reacting 2,4-dichlorobenzyl chloride with a sulfonating agent (e.g., SOCl₂) under anhydrous conditions .
- Propanol coupling : Using base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF) to attach the propanol moiety .
Optimization strategies :- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?
- NMR spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups).
- Sulfonyl-adjacent methylene protons (δ 4.2–4.5 ppm) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂, δ 55–60 ppm) and quaternary carbon (C-OH, δ 75–80 ppm) .
- Mass spectrometry (MS) :
- IR spectroscopy :
- Sulfonyl S=O stretching (1350–1150 cm⁻¹) and hydroxyl O-H (3300–3500 cm⁻¹) .
Q. What preliminary biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Enzyme inhibition assays :
- Use fluorescence-based assays (e.g., cytochrome P450 inhibition) to screen for interactions with metabolic enzymes .
- Protein-ligand binding studies :
- Antimicrobial screening :
Advanced Research Questions
Q. How can mechanistic insights into the sulfonyl group’s reactivity be investigated?
- Kinetic studies :
- Monitor sulfonate ester formation rates under varying pH (4–10) and temperature (25–80°C) using HPLC .
- Computational modeling :
- Isotopic labeling :
- Use ³⁴S-labeled reagents to trace sulfonyl group transfer pathways via MS/MS fragmentation .
Q. How should researchers resolve contradictions in NMR spectral assignments for chlorophenyl and sulfonyl moieties?
- 2D NMR techniques :
- HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity .
- Deuterium exchange :
- Comparative analysis :
Q. What experimental design principles apply to optimizing multi-variable synthesis conditions?
- Factorial design :
- Use a 2³ factorial matrix to test solvent (DMF vs. THF), temperature (60°C vs. 80°C), and catalyst (presence/absence).
- Analyze via ANOVA to identify significant yield predictors .
- Response surface methodology (RSM) :
Q. How can stability studies under varying environmental conditions be methodologically structured?
- Forced degradation :
- pH stability :
- Incubate in buffers (pH 3–9) and quantify intact compound using UV-Vis spectroscopy (λ = 254 nm) .
Q. What strategies enable comparative bioactivity analysis with structural analogs?
- QSAR modeling :
- Molecular docking :
- AutoDock Vina to predict binding poses of analogs against target proteins (e.g., COX-2) .
- Meta-analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
